Cas no 2138549-63-8 (2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide)

2-Amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide is a brominated imidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a dibromo-substituted imidazole ring coupled with a 2-methylbutanamide backbone, offering unique reactivity and stability. The presence of bromine atoms enhances its utility as an intermediate in cross-coupling reactions, while the amino and amide functionalities provide sites for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural versatility. Its well-defined synthesis route ensures consistent purity, making it suitable for high-precision applications in drug discovery and specialty chemical synthesis.
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide structure
2138549-63-8 structure
Product Name:2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
CAS No:2138549-63-8
MF:C9H14Br2N4O
MW:354.041659832001
CID:6276237
PubChem ID:165960713
Update Time:2025-05-22

2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
    • EN300-1140878
    • 2138549-63-8
    • Inchi: 1S/C9H14Br2N4O/c1-5-14-6(10)7(11)15(5)4-3-9(2,13)8(12)16/h3-4,13H2,1-2H3,(H2,12,16)
    • InChI Key: CIYQPMIAKSGNGI-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(C)N1CCC(C(N)=O)(C)N)Br

Computed Properties

  • Exact Mass: 353.95139g/mol
  • Monoisotopic Mass: 351.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.9Ų

2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140878-0.05g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1140878-0.1g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1140878-0.25g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1140878-0.5g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1140878-1.0g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8
1g
$1256.0 2023-05-23
Enamine
EN300-1140878-2.5g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1140878-5.0g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8
5g
$3645.0 2023-05-23
Enamine
EN300-1140878-10.0g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8
10g
$5405.0 2023-05-23
Enamine
EN300-1140878-1g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1140878-5g
2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide
2138549-63-8 95%
5g
$3273.0 2023-10-26

Additional information on 2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide

Compound CAS No. 2138549-63-8: A Comprehensive Overview of 2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide

The compound 2-amino-4-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-methylbutanamide, identified by the CAS registry number 2138549-63-8, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and applications in drug design.

The structure of 2-amino-4-(4,5-dibromo-imidazole) derivatives is characterized by the presence of an imidazole ring substituted with bromine atoms at positions 4 and 5, a methyl group at position 2, and an amino group at position 1 of the imidazole moiety. The butanamide chain further extends the molecular structure, providing additional functional groups that can influence the compound's physicochemical properties and bioavailability.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the development of anti-cancer agents, anti-inflammatory drugs, and antimicrobial compounds. The bromine substitution pattern in this compound is of particular interest, as it can enhance the molecule's stability and bioactivity by introducing electron-withdrawing effects that modulate receptor interactions.

In terms of synthesis, 2-amino-imidazole derivatives are typically prepared through a combination of nucleophilic aromatic substitution and condensation reactions. The specific synthesis pathway for this compound involves the reaction of an appropriate brominated intermediate with a diamine or amine derivative under controlled conditions to form the imidazole ring system.

The pharmacological profile of this compound has been explored in recent research studies, where it has demonstrated promising activity in vitro against various cancer cell lines. The bromine substituents are believed to play a critical role in enhancing the compound's selectivity and potency by altering its electronic properties and steric hindrance.

Additionally, computational studies have been conducted to investigate the molecular docking behavior of this compound with key therapeutic targets such as kinases and proteases. These studies have provided valuable insights into the binding modes and interaction patterns that contribute to its bioactivity.

In conclusion, compound CAS No. 2138549-63-8, or 2-amino-4-(4,5-dibromo-imidazol) derivative, represents a valuable addition to the library of bioactive molecules with potential applications in drug discovery and development.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.